

# H-Phe-OMe-hydrochloride (CAS: 7524-50-7): A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *H-Phe-OMe.hydrochloride*

Cat. No.: *B1583616*

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This in-depth technical guide provides a comprehensive overview of H-Phe-OMe-hydrochloride, a pivotal amino acid derivative in research and pharmaceutical development. This document details its physicochemical properties, experimental protocols for its application, and explores its biological significance.

## Core Data Presentation

H-Phe-OMe-hydrochloride, the methyl ester of L-phenylalanine hydrochloride, is a white to off-white crystalline solid. Its key quantitative data are summarized below for easy reference and comparison.

Property	Value	References
CAS Number	7524-50-7	[1]
Molecular Formula	C <sub>10</sub> H <sub>14</sub> ClNO <sub>2</sub>	[1]
Molecular Weight	215.68 g/mol	[1]
Appearance	White to off-white solid/powder or crystals	[1]
Melting Point	158-162 °C	[2]
Solubility	Soluble in DMSO (50 mg/mL)	[1]
Purity	Typically ≥98%	

## Experimental Protocols

H-Phe-OMe·hydrochloride is a fundamental building block in peptide synthesis. Below are detailed methodologies for its use in common experimental procedures.

### Synthesis of DL-Phenylalanine Methyl Ester Hydrochloride

This protocol describes the synthesis of the racemic mixture of phenylalanine methyl ester hydrochloride.

Materials:

- D-phenylalanine methyl ester
- Methanol
- Sodium methoxide
- Concentrated hydrochloric acid
- 1,2-Dichloroethane

- Saturated sodium chloride solution
- Anhydrous magnesium sulfate
- Ether

Procedure:

- Dissolve 5.0 parts of D-phenylalanine methyl ester in 80 parts of methanol at room temperature.
- Add 0.90 parts of sodium methoxide to the solution.
- Heat the mixture rapidly to reflux and maintain for approximately 2.5 hours.
- Cool the reaction mixture and acidify to a pH of 2 with concentrated hydrochloric acid.
- Evaporate the mixture to dryness.
- Dissolve the resulting crystalline residue in water and add sodium carbonate.
- Add 1,2-dichloroethane to create a two-phase system, shake, and filter.
- Separate the organic layer, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.
- Filter the dried solution and acidify the filtrate with hydrochloric acid.
- Cool the solution and remove the solvent.
- Triturate the remaining material with ether and filter to yield DL-phenylalanine methyl ester hydrochloride.[3]

## Solution-Phase Synthesis of Boc-Trp-Phe-OMe Dipeptide

This protocol details the synthesis of a dipeptide using H-Phe-OMe·HCl as a starting material.

[4]

## Materials:

- L-phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
- N,N-diisopropylethylamine (DIPEA)
- Dichloromethane (DCM), anhydrous
- Boc-L-tryptophan
- 1-hydroxybenzotriazole (HOBt)
- Dicyclohexylcarbodiimide (DCC)
- 1 M Hydrochloric acid (HCl) solution
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Ethyl acetate (EtOAc)
- Hexane

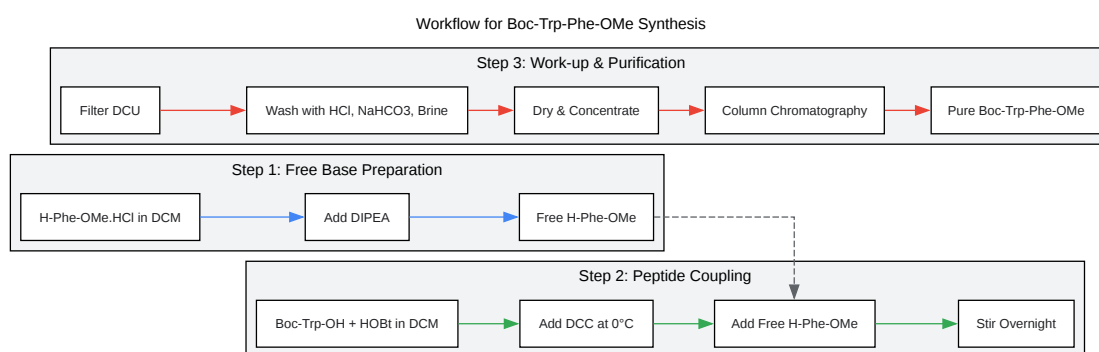
## Procedure:

- Preparation of L-phenylalanine methyl ester (free base):
  - Dissolve L-phenylalanine methyl ester hydrochloride (1.1 equivalents) in dichloromethane.
  - Add N,N-diisopropylethylamine (1.1 equivalents) to the solution and stir for 15-20 minutes at room temperature. This solution containing the free base is used directly in the next step.<sup>[4]</sup>
- Peptide Coupling Reaction:

- In a separate flask, dissolve Boc-L-tryptophan (1.0 equivalent) and 1-hydroxybenzotriazole (1.1 equivalents) in anhydrous dichloromethane.
- Cool the solution to 0°C in an ice bath.
- Add dicyclohexylcarbodiimide (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
- Add the L-phenylalanine methyl ester solution from step 1 to the reaction mixture.
- Allow the reaction to warm to room temperature and stir overnight.<sup>[4]</sup>
- Work-up and Purification:
  - Filter the reaction mixture to remove the precipitated DCU.
  - Wash the filtrate sequentially with 1 M HCl, 5% NaHCO<sub>3</sub>, and brine.
  - Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude product.
  - Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure Boc-Trp-Phe-OMe.<sup>[4]</sup>

## Visualizations

### Experimental Workflow: Dipeptide Synthesis



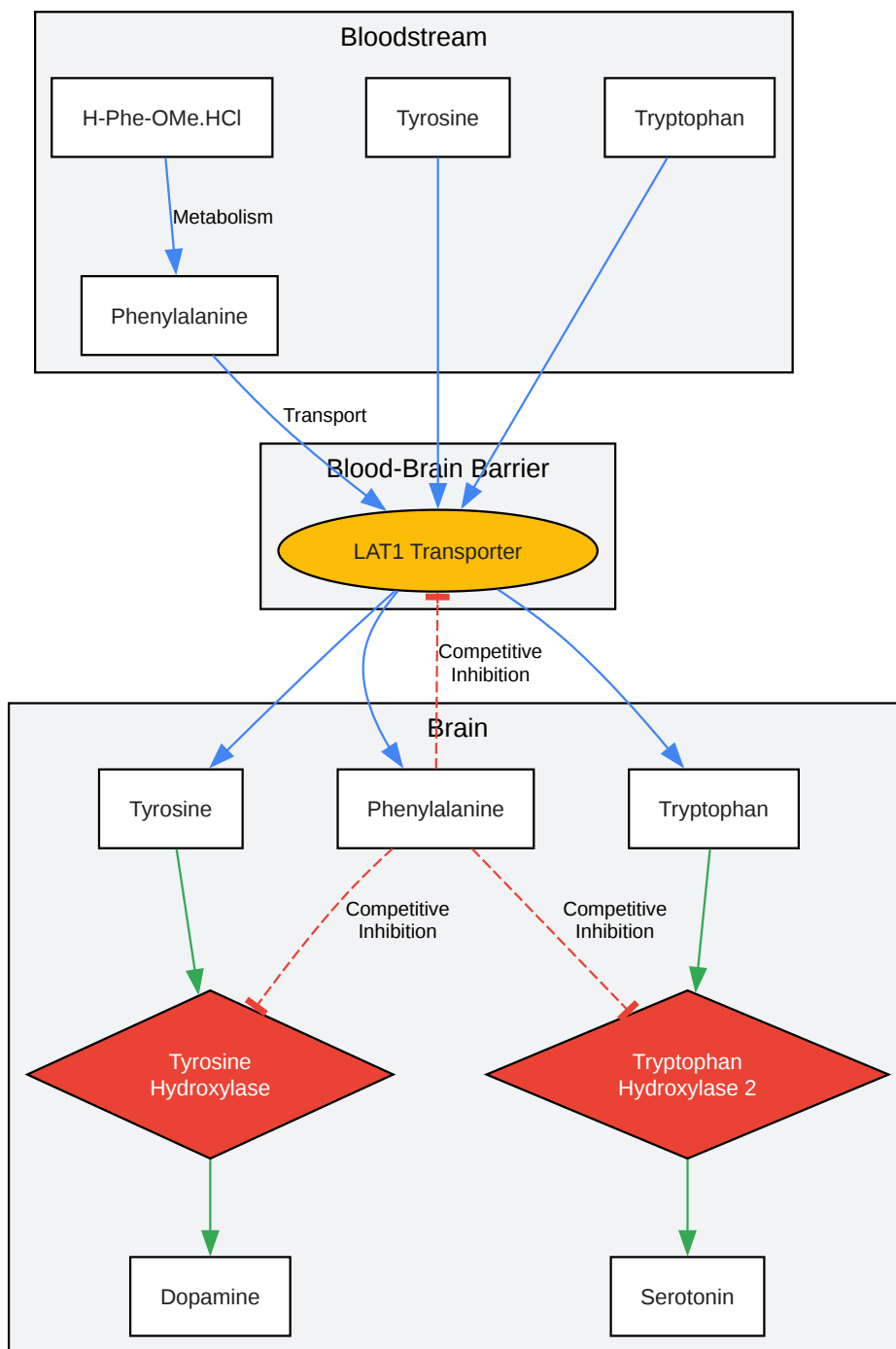
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Caption: A flowchart illustrating the key stages in the solution-phase synthesis of a dipeptide.

## Inferred Biological Pathway: Impact on Neurotransmitter Synthesis

While direct signaling pathways for H-Phe-OMe·hydrochloride are not extensively documented, its metabolic product, phenylalanine, plays a crucial role in neurotransmitter synthesis. High concentrations of phenylalanine can competitively inhibit the transport of tyrosine and tryptophan across the blood-brain barrier and also inhibit key enzymes in the dopamine and serotonin synthesis pathways.

## Inferred Impact of H-Phe-OMe on Neurotransmitter Synthesis

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Caption: A diagram showing the potential impact of elevated phenylalanine on neurotransmitter synthesis.

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